

The Role of DHX9 in Propelling Cancer Cell Proliferation: A Technical Guide

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Abstract

DExH-Box Helicase 9 (DHX9), an ATP-dependent RNA/DNA helicase, is a multifaceted protein implicated in a spectrum of cellular activities, including transcription, translation, DNA replication, and the preservation of genomic integrity.[1][2] Emerging evidence has solidified the pivotal role of DHX9 in the pathobiology of various cancers, where its dysregulation is frequently observed. This technical guide provides a comprehensive examination of the function of DHX9 in cancer cell proliferation, detailing its molecular mechanisms, involvement in key signaling pathways, and its potential as a therapeutic target. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a thorough understanding of DHX9's contribution to malignancy.

Introduction to DHX9

DHX9, also known as RNA Helicase A (RHA), is a member of the Superfamily 2 (SF2) of DExH-box helicases.[2] It possesses the ability to unwind DNA and RNA duplexes, as well as complex secondary structures like R-loops.[2] Its multifaceted roles in fundamental cellular processes position it as a critical regulator of gene expression and genome maintenance.[2][3] Consequently, aberrant DHX9 expression or activity is increasingly linked to the development and progression of numerous cancer types.[4][5]



DHX9 Expression in Cancer

A consistent observation across a multitude of cancer types is the significant upregulation of DHX9 expression in tumor tissues compared to their normal counterparts. This overexpression often correlates with poor prognosis and advanced disease stages.[5][6]

Table 1: DHX9 mRNA Expression in Various Cancers (TCGA Data)



TCGA Abbreviation	Fold Change (Tumor vs. Normal)	Reference
BLCA	Upregulated	[5]
BRCA	Upregulated	[4][5]
CESC	Upregulated	[5]
CHOL	Upregulated	[5]
COAD	Upregulated	[4][5]
ESCA	Upregulated	[5]
GBM	Upregulated	[5]
HNSC	Upregulated	[5]
LIHC	Upregulated	[4][5]
LUAD	Upregulated	[4][5]
LUSC	Upregulated	[5]
PRAD	Upregulated	[5]
READ	Upregulated	[5]
STAD	Upregulated	[5]
	BLCA BRCA CESC CHOL COAD ESCA GBM HNSC LIHC LUAD LUSC PRAD READ	BLCA Upregulated BRCA Upregulated CESC Upregulated CHOL Upregulated COAD Upregulated ESCA Upregulated BRCA Upregulated Upregulated



Uterine Corpus Endometrial Carcinoma	UCEC	Upregulated	[4]
Kidney Renal Clear Cell Carcinoma	KIRC	Downregulated	[4][7]
Kidney Renal Papillary Cell Carcinoma	KIRP	Downregulated	[4]
Thyroid Carcinoma	THCA	Downregulated	[4]

Table 2: DHX9 Protein Expression in Various Cancers (CPTAC Data)

Cancer Type	CPTAC Abbreviation	Protein Expression Change (Tumor vs. Normal)	Reference
Breast Cancer	BRCA	Higher	[4]
Ovarian Cancer	OV	Higher	[4]
Colon Cancer	СО	Higher	[4]
Uterine Corpus Endometrial Carcinoma	UCEC	Higher	[4]
Lung Adenocarcinoma	LUAD	Higher	[4]
Clear Cell Renal Cell Carcinoma	ccRCC	Lower	[4]

The Role of DHX9 in Cancer Cell Proliferation

Experimental evidence robustly demonstrates that DHX9 is a critical driver of cancer cell proliferation. The knockdown of DHX9 expression consistently leads to a reduction in cell viability and proliferative capacity across a range of cancer cell lines.



Table 3: Effect of DHX9 Knockdown on Cancer Cell

Proliferation

Cell Line	Cancer Type	Assay	Proliferation Change	Reference
Нер-ЗВ	Hepatocellular Carcinoma	Colony Formation	Suppressed	[4]
H1299	Lung Cancer	Colony Formation	Suppressed	[4]
MDA-MB-231	Breast Cancer	Colony Formation	Suppressed	[4]
ACHN	Renal Cell Carcinoma	Colony Formation	Promoted	[4]
HCT116	Colorectal Cancer	MTS Assay	Decreased	[4]
HCT116	Colorectal Cancer	Colony Formation	Attenuated	[4]
HeLa	Cervical Cancer	Cell Count	55% reduction	
МНСС97Н	Hepatocellular Carcinoma	CCK-8 Assay	Significantly inhibited	[8]
TPC-1	Papillary Thyroid Cancer	Cell Proliferation Assay	Promoted	[9]
ВСРАР	Papillary Thyroid Cancer	Cell Proliferation Assay	Promoted	[9]

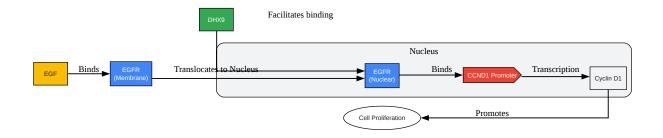
Key Signaling Pathways Involving DHX9

DHX9 exerts its pro-proliferative functions through its integration into several critical signaling pathways that are frequently dysregulated in cancer.

EGFR Signaling Pathway



The Epidermal Growth Factor Receptor (EGFR) is a key driver of cell proliferation, and its signaling pathway is often hyperactivated in cancer. DHX9 has been shown to interact with nuclear EGFR, facilitating its binding to the promoter of target genes, such as Cyclin D1 (CCND1), a crucial regulator of cell cycle progression.[3] This interaction enhances the transcriptional activation of genes that promote cell proliferation.



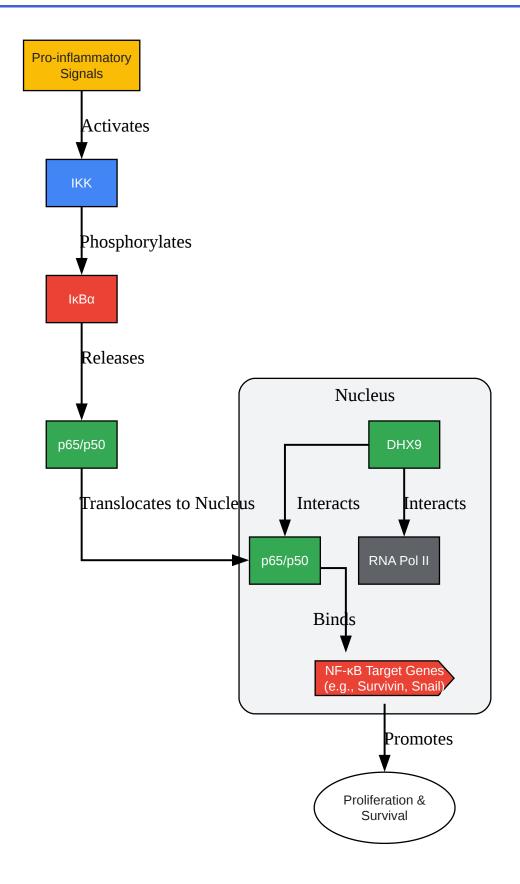
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DHX9 in EGFR-mediated transcription.

NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. In cancer, its constitutive activation promotes proliferation and inhibits apoptosis. DHX9 has been identified as a coactivator of the p65 subunit of NF-κB.[2][10] It interacts with p65 and RNA Polymerase II, enhancing the transcription of NF-κB target genes that drive cell proliferation and survival.[10]





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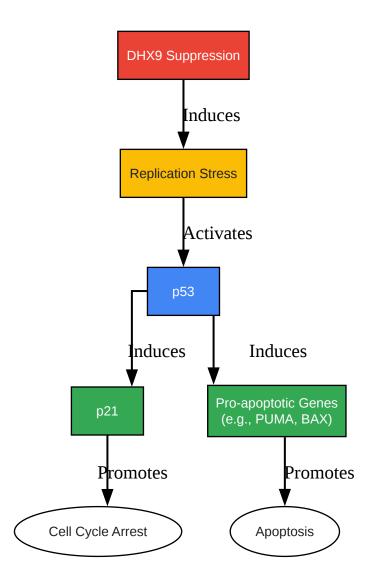
DHX9 as a coactivator in NF-kB signaling.



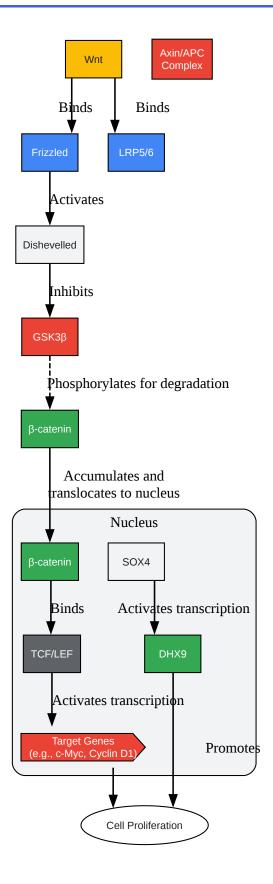
p53 Signaling Pathway

The tumor suppressor p53 is a critical regulator of the cell cycle and apoptosis. In response to cellular stress, such as DNA damage, p53 can induce cell cycle arrest or apoptosis. DHX9 has been shown to be involved in the p53 response.[11] Suppression of DHX9 can lead to a p53-dependent stress response, resulting in growth arrest and senescence in normal cells.[2] In some cancer contexts, DHX9 inhibition can evoke p53-mediated apoptosis.[11]

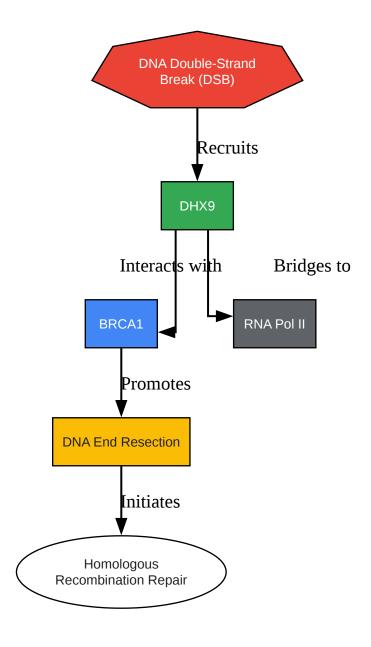












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